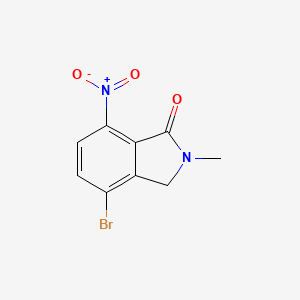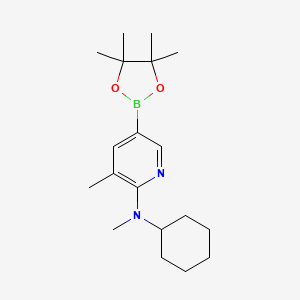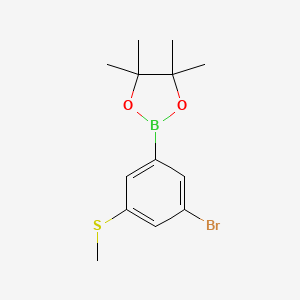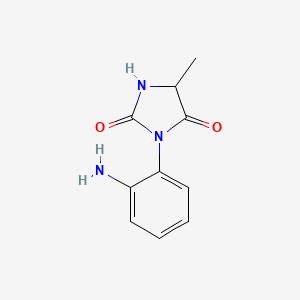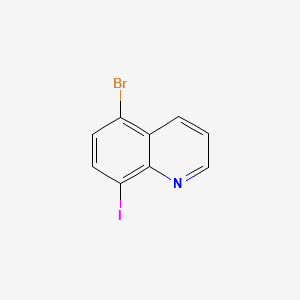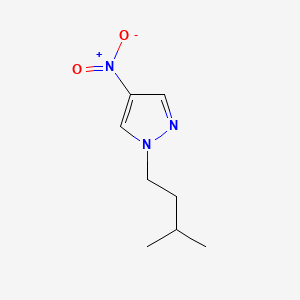
1-Isopentyl-4-nitro-1H-pyrazole
Descripción general
Descripción
1-Isopentyl-4-nitro-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and materials science.
Mecanismo De Acción
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors . This suggests that 1-Isopentyl-4-nitro-1H-pyrazole may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives are known to interact with their targets, leading to various biological effects
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
Given the biological activities associated with pyrazole derivatives, it’s plausible that this compound could have a range of effects at the molecular and cellular level .
Métodos De Preparación
The synthesis of 1-Isopentyl-4-nitro-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach includes the cycloaddition of 1,3-dipoles to dipolarophiles . Industrial production methods often utilize these synthetic routes under optimized reaction conditions to ensure high yields and purity .
Análisis De Reacciones Químicas
1-Isopentyl-4-nitro-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives and substituted pyrazoles .
Aplicaciones Científicas De Investigación
1-Isopentyl-4-nitro-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Comparación Con Compuestos Similares
1-Isopentyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as 1-Isopropyl-4-nitro-1H-pyrazole and 1,3,5-trisubstituted pyrazoles. While these compounds share a similar core structure, the presence of different substituents can significantly alter their chemical properties and applications. For instance, 1-Isopropyl-4-nitro-1H-pyrazole has a shorter alkyl chain, which may affect its solubility and reactivity .
Propiedades
IUPAC Name |
1-(3-methylbutyl)-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-7(2)3-4-10-6-8(5-9-10)11(12)13/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXROGVHFOYTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



